1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-phenylpiperazine 1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-phenylpiperazine
Brand Name: Vulcanchem
CAS No.: 400064-71-3
VCID: VC0345292
InChI: InChI=1S/C18H21BrN2O3S/c1-2-24-17-9-8-15(19)14-18(17)25(22,23)21-12-10-20(11-13-21)16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3
SMILES: CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Molecular Formula: C18H21BrN2O3S
Molecular Weight: 425.3g/mol

1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-phenylpiperazine

CAS No.: 400064-71-3

Main Products

VCID: VC0345292

Molecular Formula: C18H21BrN2O3S

Molecular Weight: 425.3g/mol

1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-phenylpiperazine - 400064-71-3

CAS No. 400064-71-3
Product Name 1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-phenylpiperazine
Molecular Formula C18H21BrN2O3S
Molecular Weight 425.3g/mol
IUPAC Name 1-(5-bromo-2-ethoxyphenyl)sulfonyl-4-phenylpiperazine
Standard InChI InChI=1S/C18H21BrN2O3S/c1-2-24-17-9-8-15(19)14-18(17)25(22,23)21-12-10-20(11-13-21)16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3
Standard InChIKey SDLTWTQMLHKRIR-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Canonical SMILES CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
PubChem Compound 1339415
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator